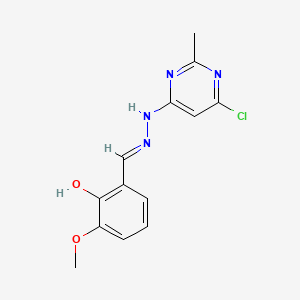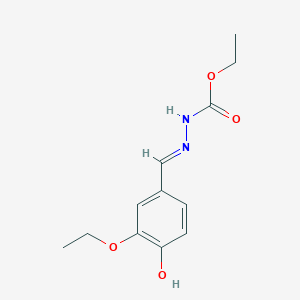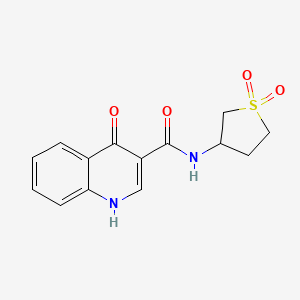![molecular formula C21H17N3O3 B6058536 2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6058536.png)
2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, MP-10, and has been synthesized using various methods.
Mecanismo De Acción
MP-10 acts as a partial agonist at the dopamine D3 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal activity. MP-10 has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
MP-10 has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine. MP-10 has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for use in lab experiments. This compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, there are also limitations to the use of MP-10 in lab experiments. This compound has a relatively short half-life and can be rapidly metabolized in vivo, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of MP-10. One area of research could be to investigate the potential therapeutic applications of this compound for the treatment of psychiatric disorders, such as depression and anxiety. Another area of research could be to study the role of the dopamine D3 receptor in addiction and substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of MP-10 on neurotransmitter levels and neuronal activity.
Métodos De Síntesis
MP-10 can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction. This method involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The resulting product is then treated with an amine to form the final compound. Other methods for synthesizing MP-10 include the Buchwald-Hartwig amination reaction and the Ullmann reaction.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. MP-10 has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-2-3-9-17(14)26-13-19(25)23-16-8-4-7-15(12-16)21-24-20-18(27-21)10-5-11-22-20/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUUZSHCMOVQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6058455.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)
![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6058494.png)

![2-[1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]ethanol](/img/structure/B6058499.png)
![7-{[(2-fluorophenyl)acetyl]amino}-N-[3-(methylthio)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6058514.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6058524.png)

![ethyl 5-(4-isopropylbenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058533.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6058541.png)

![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058555.png)